molecular formula C9H6ClF6N3O B1436250 N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide CAS No. 1823183-98-7

N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide

Cat. No. B1436250
M. Wt: 321.61 g/mol
InChI Key: OYLPSBUYGDWQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N’-methylacetohydrazide” is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring with a trifluoromethyl group and a chloro group. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

    Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines and its derivatives have significant applications in the agrochemical and pharmaceutical industries .
    • The major use of these derivatives is in the protection of crops from pests .
    • More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
    • Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
    • Many candidates are currently undergoing clinical trials .

    Bacterial Phosphopantetheinyl Transferase Inhibition

    • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a derivative of trifluoromethylpyridine, is a potent inhibitor of bacterial phosphopantetheinyl transferase .
    • This compound attenuates secondary metabolism and thwarts bacterial growth .
    • It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
    • ML267 was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
    • It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .

    Active Ingredient in Agrochemicals and Pharmaceuticals

    • Trifluoromethylpyridines and its derivatives are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
    • The major use of these derivatives is in the protection of crops from pests .
    • More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
    • Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
    • Many candidates are currently undergoing clinical trials .

    Inhibition of Bacterial Phosphopantetheinyl Transferase

    • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a derivative of trifluoromethylpyridine, is a potent inhibitor of bacterial phosphopantetheinyl transferase .
    • This compound attenuates secondary metabolism and thwarts bacterial growth .
    • It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
    • ML267 was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
    • It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .

    Active Ingredient in Medicaments

    • Trifluoromethylpyridines and its derivatives are used as key structural motifs in active pharmaceutical ingredients .
    • Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains trifluoromethylpyridine .
    • Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
    • Many candidates are currently undergoing clinical trials .

    Inhibition of PI3Ks

    • Alpelisib, a medicament that contains trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties attached through urea linkage, is used to inhibit PI3Ks .
    • PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism .

Future Directions

The future directions for the research and application of TFMP derivatives, including “N’-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N’-methylacetohydrazide”, are promising. It’s expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2,2-trifluoro-N'-methylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF6N3O/c1-19(18-7(20)9(14,15)16)6-5(10)2-4(3-17-6)8(11,12)13/h2-3H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLPSBUYGDWQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
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N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
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N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
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N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
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N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
Reactant of Route 6
N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide

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